![molecular formula C16H19BrN2O3 B5717613 N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
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Overview
Description
N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as BHHC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BHHC has been synthesized using several methods, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of using BHHC in laboratory experiments will also be explored. Lastly, future directions for research using BHHC will be presented.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is not well understood. However, it is thought to act as a chelating agent, binding to metal ions such as copper and zinc. N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide may also interact with proteins and enzymes, affecting their activity.
Biochemical and Physiological Effects:
N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have potential biochemical and physiological effects. In one study, N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide was found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to have antioxidant activity, protecting cells from oxidative stress. Additionally, N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have potential anticancer activity, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide in laboratory experiments is its fluorescent properties, which allow for easy detection and quantification. N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research using N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. One such direction is the development of N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide-based fluorescent probes for the detection of other metal ions in biological samples. Additionally, N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide could be used as a starting material for the synthesis of other compounds with potential biological activity. Further studies are also needed to better understand the mechanism of action of N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential toxicity.
Synthesis Methods
N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized using several methods. One such method involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with spiro[2.3]hexane-1-carbohydrazide in the presence of a catalytic amount of acetic acid. The resulting product is N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, which can be purified using column chromatography.
Scientific Research Applications
N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been used in scientific research for various applications. One such application is as a fluorescent probe for the detection of copper ions in biological samples. N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been used as a starting material for the synthesis of other compounds with potential biological activity.
properties
IUPAC Name |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-21-13-7-14(22-2)12(17)6-10(13)9-18-19-15(20)11-8-16(11)4-3-5-16/h6-7,9,11H,3-5,8H2,1-2H3,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBVNOCTHWWCEJ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2CC23CCC3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2CC23CCC3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
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